N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide
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Overview
Description
N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide is a complex organic compound characterized by the presence of multiple halogen atoms and a hexafluoropropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide typically involves the reaction of 3-chloro-4-fluoroaniline with hexafluoroacetone in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the purification of intermediates and the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in structure but contains a thiazole ring instead of the hexafluoropropan-2-yl group.
Gefitinib: Contains a similar 3-chloro-4-fluorophenyl group but is used as an EGFR inhibitor in cancer therapy.
Afatinib: Another EGFR inhibitor with a similar structural motif.
Uniqueness
N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide is unique due to its hexafluoropropan-2-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired .
Properties
Molecular Formula |
C11H8ClF7N2O |
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Molecular Weight |
352.63 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-fluoroanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide |
InChI |
InChI=1S/C11H8ClF7N2O/c1-5(22)20-9(10(14,15)16,11(17,18)19)21-6-2-3-8(13)7(12)4-6/h2-4,21H,1H3,(H,20,22) |
InChI Key |
IAWYJEAIMIZEHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
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